2-(Piperidin-1-ylmethyl)phenylboronic acid
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps, including classical crystallization procedures and reactions with different reagents. For example, the synthesis of certain piperidine derivatives was achieved through reactions with benzenesulfonyl chloride and ethyl isonipecotate, followed by further transformations . Another method reported the synthesis of a piperidine derivative by reacting 4-hydroxy-coumarin, 4-piperidinobenzaldehye, and thiourea in the presence of p-toluenesulfonic acid . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of 2-(Piperidin-1-ylmethyl)phenylboronic acid.
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the absolute configuration of certain piperidine isomers was determined by single-crystal X-ray analysis . Similarly, the geometrical parameters of another piperidine compound were confirmed to align with XRD data . These studies highlight the importance of spectroscopic methods in determining the molecular structure of piperidine-related compounds.
Chemical Reactions Analysis
Phenylboronic acids are known to participate in dehydrative condensation reactions with carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid . The ortho-substituent on the boronic acid was found to be crucial in preventing the coordination of amines, thus accelerating the amidation process. This suggests that the substituents on the phenylboronic acid moiety can significantly influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be studied using computational methods, such as DFT calculations, to predict vibrational frequencies, HOMO-LUMO energies, and molecular electrostatic potential (MEP) . These properties are essential for understanding the stability and reactivity of the molecule. Additionally, molecular docking studies can provide insights into the potential biological activities of these compounds .
Scientific Research Applications
Synthetic Chemistry Applications
- Library Synthesis via Suzuki–Miyaura Cross-Couplings : Boc-protected (piperazin-1-ylmethyl)biaryls were synthesized from phenylboronic acid pinacol esters via microwave-mediated Suzuki–Miyaura coupling, demonstrating the utility of similar compounds in diversifying biaryl libraries (Spencer et al., 2011).
- Diastereoselective Synthesis : The diastereoselective synthesis of 2,3-disubstituted piperidines through nucleophilic additions to N-acyliminium ions with aryl- and alkenyl boronic acids shows the critical role of boronic acid compounds in synthesizing complex piperidine derivatives (Mizuta & Onomura, 2012).
Biological Activity
- Antifungal and Fungicidal Activity : Studies on 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue against filamentous fungi indicated the significance of the benzoxaborole system for antifungal action, highlighting the potential of phenylboronic acid derivatives in developing new antifungal agents (Wieczorek et al., 2014).
Analytical Applications
- Ion-Selective Electrodes : Piperazine-based compounds bearing phenylboronic acid groups were applied as dopamine receptors in polymeric membranes of ion-selective electrodes, showcasing the use of boronic acid derivatives in the development of selective sensors for neurotransmitters (Durka et al., 2019).
Quantum Mechanical and Spectroscopic Studies
- Spectroscopic Properties : The investigation of the spectroscopic properties of related compounds using various techniques provided insights into their structural and electronic characteristics, which are essential for understanding their reactivity and interaction with biological targets (Devi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7,15-16H,1,4-5,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKFVMDAESHIHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCCCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400727 |
Source
|
Record name | 2-(Piperidin-1-ylmethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-ylmethyl)phenylboronic acid | |
CAS RN |
878289-33-9 |
Source
|
Record name | 2-(Piperidin-1-ylmethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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